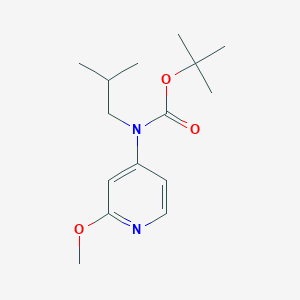

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

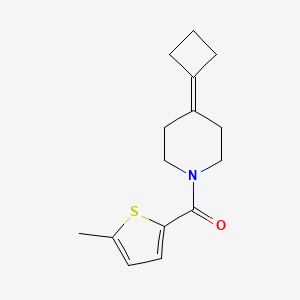

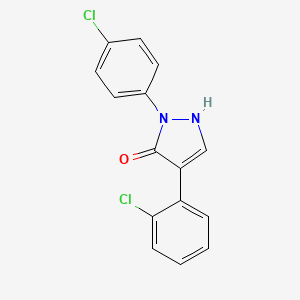

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one can be represented by the SMILES notation: CC1(CC2=C(C(=O)C1)N=C(S2)N)C .Physical And Chemical Properties Analysis

The melting point of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is 207 °C . The InChI code for this compound is 1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) .Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of benzothiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect as corrosion inhibitors for carbon steel in 1 M HCl solution. Their study demonstrated that these inhibitors exhibit higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. This suggests that 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives could provide a basis for developing effective corrosion inhibitors through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antitumor Activity

The benzothiazole nucleus has been explored for its antitumor properties. Bradshaw et al. (2002) conducted a preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Their research highlighted the potent antitumor properties of these compounds, both in vitro and in vivo, against human mammary carcinoma cell lines and xenograft tumors. This indicates that 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives may play a role in cancer therapy by inducing cytochrome P450 1A1, leading to the metabolic activation of these compounds (Bradshaw et al., 2002).

Synthesis and Characterization for Anti-inflammatory and Analgesic Agents

Abbas et al. (2014) synthesized a series of compounds bearing the 1,3-benzothiazol-2-one nucleus, aiming to evaluate them as anti-inflammatory and analgesic agents. Their study demonstrates the therapeutic potential of benzothiazole derivatives in treating inflammation and pain, contributing to the development of new pharmacological agents (Abbas et al., 2014).

Polyglutamine Aggregation Inhibitors for Huntington's Disease

Heiser et al. (2002) identified benzothiazole derivatives as potential inhibitors of polyglutamine aggregation, a process implicated in Huntington's disease. By using an automated filter retardation assay, they screened a large library of small molecules and found benzothiazole derivatives that inhibit huntingtin protein aggregation in vitro and in vivo. This discovery could lead to new therapeutic strategies for Huntington's disease and related disorders, showcasing the versatility of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives in biomedical research (Heiser et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLMKXIXHXJRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2970871.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)